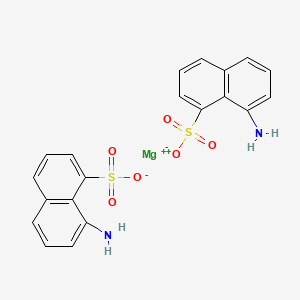

Magnesium 8-aminonaphthalene-1-sulphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

57215-96-0 |

|---|---|

Molecular Formula |

C20H16MgN2O6S2 |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

magnesium;8-aminonaphthalene-1-sulfonate |

InChI |

InChI=1S/2C10H9NO3S.Mg/c2*11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h2*1-6H,11H2,(H,12,13,14);/q;;+2/p-2 |

InChI Key |

RUGUJDHXRNYMLU-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)[O-].C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Magnesium 8 Aminonaphthalene 1 Sulphonate

Precursor Synthesis and Functionalization Strategies

The foundation of synthesizing the target magnesium complex lies in the preparation and modification of the 8-aminonaphthalene-1-sulphonate ligand. This involves the initial synthesis of the basic ligand structure followed by potential derivatization to tune its properties.

Synthesis of 8-aminonaphthalene-1-sulphonate Ligand

The synthesis of 8-aminonaphthalene-1-sulfonic acid, also known as Peri acid, is a critical first step. Several established methods in organic chemistry can be employed for its preparation.

One common approach involves the sulfonation of 1-naphthylamine (B1663977) . In this method, 1-naphthylamine is treated with a sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid), to introduce the sulfonic acid group onto the naphthalene (B1677914) ring. The position of sulfonation is directed by the existing amino group. While this method is direct, controlling the regioselectivity to favor the 8-position can be challenging, and mixtures of isomers may be formed.

A historically significant method for the synthesis of naphthylamines from naphthols is the Bucherer reaction . wikipedia.orgorganicreactions.org This reversible reaction converts a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia. wikipedia.orgorganicreactions.org While typically used to introduce an amino group, its reversible nature can be exploited in the synthesis of aminonaphthalenesulfonic acids. wikipedia.org

Another synthetic route involves the sulfonation of N-acetyl-1-naphthylamine followed by hydrolysis . By first protecting the amino group as an acetamide, the directing effects during sulfonation can be altered, potentially leading to a higher yield of the desired 8-sulfonated product. The acetyl protecting group can then be removed by hydrolysis to yield 8-aminonaphthalene-1-sulfonic acid.

A further method is the reduction of 8-nitronaphthalene-1-sulfonic acid . This two-step process begins with the nitration of naphthalene-1-sulfonic acid to introduce a nitro group at the 8-position. Subsequent reduction of the nitro group, for example, using iron in an acidic medium, yields the target 8-aminonaphthalene-1-sulfonic acid.

The choice of synthetic route often depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Derivatization Routes for Amino and Sulphonate Groups

The functional properties of the 8-aminonaphthalene-1-sulphonate ligand can be modified by derivatizing the amino and/or the sulphonate groups. These modifications can influence the coordination behavior of the ligand and the properties of the final magnesium complex.

Derivatization of the Amino Group:

The primary amino group of 8-aminonaphthalene-1-sulfonic acid is a versatile site for functionalization. Common derivatization strategies include:

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides. This modification can alter the electronic properties of the ligand and its steric bulk.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines. This can also impact the ligand's steric and electronic characteristics.

Ullmann Condensation: A notable derivatization is the Ullmann condensation, which can be used to form N-aryl derivatives. For instance, the reaction of 8-chloro-1-naphthalenesulfonic acid with an aniline (B41778) derivative in the presence of a copper catalyst can yield 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. nih.govacs.org Microwave-assisted Ullmann coupling conditions have been shown to provide good to excellent yields for a variety of substituted anilines. nih.govacs.org

Derivatization of the Sulphonate Group:

The sulphonate group can also be chemically modified, primarily through its conversion to a more reactive species.

Conversion to Sulphonyl Chloride: The sulfonic acid can be converted to a sulphonyl chloride (-SO₂Cl) using chlorinating agents such as thionyl chloride or phosphorus pentachloride. wikipedia.org This transformation is a key step for further derivatization.

Synthesis of Sulphonamides: The resulting sulphonyl chloride can readily react with primary or secondary amines to form sulphonamides (-SO₂NR₂). This introduces a different functional group that can alter the coordination properties and solubility of the ligand. Direct methods for the synthesis of sulfonamides from sulfonic acids have also been developed, avoiding the isolation of the often-sensitive sulfonyl chlorides. acs.orgacs.orgnih.gov

These derivatization strategies allow for the fine-tuning of the ligand's structure, which in turn can influence the properties of the resulting magnesium complex.

Coordination Chemistry in Magnesium Complex Formation

The formation of Magnesium 8-aminonaphthalene-1-sulphonate involves the coordination of the magnesium ion with the organic ligand. Understanding the mechanisms of this interaction is crucial for controlling the synthesis and properties of the complex.

Chelation Mechanisms and Ligand Binding Modes of 8-aminonaphthalene-1-sulphonate to Magnesium

The 8-aminonaphthalene-1-sulphonate ligand possesses two potential coordination sites: the amino group (-NH₂) and the sulphonate group (-SO₃⁻). This allows for the possibility of chelation, where the ligand binds to the central magnesium ion through both functional groups, forming a stable ring structure.

Magnesium, as a hard Lewis acid, generally prefers to coordinate with hard donor atoms like oxygen and nitrogen. In the 8-aminonaphthalene-1-sulphonate ligand, the deprotonated sulphonate group provides hard oxygen donor atoms, and the amino group provides a nitrogen donor atom.

The likely binding mode is bidentate, with the ligand wrapping around the magnesium ion to form a chelate ring. The coordination would involve one of the oxygen atoms of the sulphonate group and the nitrogen atom of the amino group. The formation of a six-membered chelate ring is sterically plausible and would contribute to the thermodynamic stability of the complex.

The coordination sphere of the magnesium ion, which typically favors an octahedral geometry, would be completed by other ligands, most commonly water molecules when the reaction is carried out in aqueous solution. Therefore, the resulting complex could be formulated as [Mg(C₁₀H₈NO₃S)(H₂O)₄] or a similar hydrated species. It is also possible for two 8-aminonaphthalene-1-sulphonate ligands to coordinate to a single magnesium ion, leading to a complex such as [Mg(C₁₀H₈NO₃S)₂(H₂O)₂].

Influence of Reaction Conditions on Complexation Efficiency

The efficiency of the complexation reaction between the 8-aminonaphthalene-1-sulphonate ligand and magnesium ions is significantly influenced by various reaction parameters.

pH: The pH of the reaction medium is a critical factor. The amino group of the ligand needs to be in its neutral, deprotonated form (-NH₂) to act as a Lewis base and coordinate to the magnesium ion. In acidic conditions, the amino group will be protonated (-NH₃⁺), preventing coordination. Conversely, the sulphonic acid group must be deprotonated (-SO₃⁻) to effectively bind to the magnesium ion. Therefore, a neutral to slightly basic pH range is generally optimal for complex formation.

Solvent: The choice of solvent can impact the solubility of both the ligand and the magnesium salt, as well as the stability of the resulting complex. Water is a common solvent due to the solubility of magnesium salts and the sodium or potassium salt of the ligand. The use of co-solvents may be necessary to improve the solubility of derivatized, more organic-soluble ligands.

Temperature: The reaction temperature can affect the rate of complex formation. Moderate heating can sometimes increase the reaction rate, but excessively high temperatures should be avoided to prevent decomposition of the ligand or the complex.

Stoichiometry: The molar ratio of the ligand to the magnesium salt is another important parameter. Varying the stoichiometry can influence the formation of different complex species, for example, a 1:1 or 2:1 ligand-to-metal ratio.

The table below summarizes the expected influence of key reaction conditions on the formation of this compound.

| Reaction Condition | Influence on Complexation | Rationale |

| pH | Optimal in neutral to slightly basic range | Ensures deprotonation of the sulfonic acid and availability of the lone pair on the amino group for coordination. |

| Solvent | Affects solubility and complex stability | Water is a suitable solvent for the underivatized ligand and magnesium salts. |

| Temperature | Can influence reaction rate | Moderate temperatures may be beneficial, while high temperatures can lead to decomposition. |

| Stoichiometry | Determines the ligand-to-metal ratio in the complex | Can lead to the formation of different complex species (e.g., 1:1 or 2:1). |

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing the synthetic pathway for this compound is essential for obtaining the desired product in high yield and purity. This involves a systematic approach to refining the reaction conditions and purification methods.

A key aspect of optimization is the careful control of the reaction parameters discussed in the previous section. A design of experiments (DoE) approach can be employed to systematically investigate the effects of pH, temperature, solvent composition, and reactant ratios on the yield and purity of the complex.

Purification Strategies:

The purification of the final magnesium complex is crucial to remove unreacted starting materials, byproducts, and any isomeric impurities. Common purification techniques include:

Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent system is critical and may require experimentation to find a solvent in which the complex is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

Chromatography: For more challenging separations, chromatographic techniques such as column chromatography can be employed. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase will depend on the polarity of the complex and the impurities.

Precipitation: The complex can sometimes be selectively precipitated from the reaction mixture by changing the solvent composition or pH.

The following table outlines a hypothetical optimization study for the synthesis of this compound, highlighting the parameters to be varied and the expected outcomes.

| Parameter to Optimize | Range/Variables to Test | Desired Outcome | Analytical Technique for Monitoring |

| Ligand Synthesis | Different synthetic routes (e.g., sulfonation of 1-naphthylamine vs. reduction of nitronaphthalene sulfonic acid) | Highest yield of the 8-isomer | HPLC, NMR Spectroscopy |

| Complexation pH | 6.0 - 9.0 | Maximum yield of the magnesium complex | UV-Vis Spectroscopy, HPLC |

| Reaction Temperature | Room Temperature - 80 °C | Increased reaction rate without decomposition | HPLC, TLC |

| Purification Solvent | Various solvent systems (e.g., water-ethanol, water-acetone) | High recovery of pure crystalline product | Melting Point, Elemental Analysis, HPLC |

By systematically optimizing each step of the synthesis and purification process, it is possible to develop a robust and efficient method for the preparation of high-purity this compound.

Solvent Effects and Catalysis in Synthesis

The formation of the aminonaphthalenesulfonic acid core can be achieved through various methods, including the sulfonation of 1-naphthylamine or the reduction of a nitronaphthalenesulfonic acid precursor. wikipedia.orggoogle.com A notable and more contemporary approach involves a copper-catalyzed Ullmann-type coupling reaction. While specific studies on the direct synthesis of 8-aminonaphthalene-1-sulfonic acid using this method are not prevalent in publicly available literature, extensive research on the synthesis of the closely related N-aryl derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), provides significant insights into the catalytic and solvent effects that would be pertinent. nih.gov

In a well-documented synthesis of ANS derivatives, elemental copper (Cu⁰) powder serves as an efficient catalyst for the coupling of an amine with an 8-halonaphthalene-1-sulfonic acid. nih.gov The reaction is typically carried out in an aqueous buffer system, such as a mixture of sodium dihydrogen phosphate (B84403) (NaH₂PO₄) and disodium (B8443419) hydrogen phosphate (Na₂HPO₄), to maintain a controlled pH, generally between 6.0 and 7.0. nih.gov The use of an aqueous solvent system is advantageous for its low cost, non-flammability, and ability to dissolve the ionic reactants and intermediates.

However, the solvent choice is not without its drawbacks. Water, acting as a nucleophile, can compete with the amine, leading to the formation of undesired hydroxy-derivatives as byproducts. nih.gov For instance, in the synthesis of ANS, 8-hydroxynaphthalene-1-sulfonic acid is a major side product. nih.gov The solvent's polarity also plays a role in the fluorescence properties of the final product, with more polar solvents often leading to a quenching of the fluorescence signal. google.com

The transition from the sulfonic acid or its sodium salt to this compound is typically achieved through a salt exchange or neutralization reaction. The preparation of magnesium sulfonates can be accomplished by reacting the corresponding sulfonic acid with a magnesium base, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂). google.comcatalysis.blog The solvent system for this step is crucial for facilitating the reaction and isolating the final product.

In one described method for preparing magnesium sulfonate, the sodium salt of a sulfonic acid is first dissolved in water. sciencepub.net A saturated aqueous solution of a magnesium salt, such as magnesium chloride (MgCl₂), is then added. sciencepub.net The desired magnesium sulfonate can be isolated by evaporating the water and then selectively dissolving the product in a mixed solvent system, such as ethanol-carbon tetrachloride, leaving behind the sodium chloride byproduct. sciencepub.net The choice of this organic solvent mixture is based on the differential solubility of the magnesium sulfonate product and the inorganic salt byproduct.

Catalysis in the salt formation step is not always necessary, but promoters can be used to enhance the reaction rate and efficiency, particularly when using a less reactive base like magnesium oxide. In the preparation of overbased magnesium sulfonates, which involves reacting a sulfonic acid with an excess of magnesium oxide, promoters such as alcohols (e.g., methanol) and water are used in conjunction with an inert hydrocarbon diluent. justia.com Neutralizing accelerators like benzoic acid or citric acid can also be employed to facilitate the neutralization of sulfonic acids with magnesium oxide or hydroxide at a controlled pH. google.com

Interactive Data Table: Solvent and Catalyst Effects in Analogous Syntheses

| Parameter | Reactants | Catalyst/Promoter | Solvent System | Key Findings | Potential Side Products |

| Backbone Synthesis | 8-Chloronaphthalene-1-sulfonic acid, Aniline | Elemental Copper (Cu⁰) | Aqueous Phosphate Buffer (pH 6-7) | Microwave-assisted reaction enhances efficiency. nih.gov | 8-Hydroxynaphthalene-1-sulfonic acid nih.gov |

| Salt Formation | Sulfonic Acid Sodium Salt | None | Water, Ethanol-Carbon Tetrachloride | Facilitates separation of NaCl byproduct. sciencepub.net | - |

| Overbased Salt Formation | Sulfonic Acid | Methanol, Water | Inert Hydrocarbon | Promotes reaction with excess MgO. justia.com | - |

| Neutralization | Sulfonic Acid | Benzoic Acid | Aqueous Dispersion | Accelerates neutralization with MgO/Mg(OH)₂. google.com | - |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comresearchgate.net Applying these principles to the synthesis of this compound can lead to more environmentally benign and sustainable manufacturing processes.

A key area for green improvement is the choice of solvent. Traditional organic solvents are often volatile, toxic, and derived from non-renewable resources. chemistryjournals.net The use of water as a solvent in the initial coupling step, as seen in the synthesis of ANS derivatives, is a positive step towards a greener process due to its non-toxicity and abundance. nih.govchemistryjournals.net However, as noted, it can lead to hydroxylated byproducts. nih.gov Research into alternative, greener solvents that can dissolve the reactants while minimizing side reactions is an area for potential improvement. This could include the investigation of ionic liquids or deep eutectic solvents, which are often non-volatile and can be recyclable. chemistryjournals.net

Catalysis is another cornerstone of green chemistry, as catalytic reagents are generally superior to stoichiometric ones in terms of atom economy and waste reduction. acs.org The use of a copper catalyst in the Ullmann coupling is an example of this principle in action. nih.gov Further research could focus on developing even more efficient and recyclable catalysts. Magnesium salts themselves, such as magnesium sulfate (B86663) (MgSO₄), can act as mild Lewis acid catalysts in some organic transformations, potentially offering a greener alternative to more hazardous catalysts. alfachemic.comgoogleapis.com

Energy efficiency is another important consideration. The use of microwave-assisted synthesis in the preparation of ANS derivatives significantly reduces reaction times compared to traditional heating methods, thereby lowering energy consumption. nih.gov This aligns with the green chemistry principle of designing for energy efficiency. sigmaaldrich.com

The principle of reducing derivatives is also relevant. sigmaaldrich.comacs.org A synthetic route that directly introduces the amino and sulfo groups onto the naphthalene ring in the desired positions without the need for protecting groups or multiple intermediate steps would be more atom-economical and generate less waste. While challenging, the development of such a direct synthesis would be a significant advancement in the green production of this compound.

Interactive Data Table: Green Chemistry Strategies for Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent in the initial coupling reaction. nih.gov Exploring ionic liquids or deep eutectic solvents. chemistryjournals.net | Reduced toxicity and environmental impact. chemistryjournals.net |

| Catalysis | Employing a copper catalyst for the C-N bond formation. nih.gov Investigating the use of recyclable or magnesium-based catalysts. alfachemic.comgoogleapis.com | Increased reaction efficiency, reduced waste, and potentially less hazardous materials. acs.org |

| Design for Energy Efficiency | Implementing microwave-assisted synthesis to shorten reaction times. nih.gov | Lower energy consumption and reduced carbon footprint. sigmaaldrich.com |

| Reduce Derivatives | Developing a more direct synthetic route to minimize the use of protecting groups. | Improved atom economy and less chemical waste. acs.org |

| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproduct formation. | Reduced environmental pollution and lower disposal costs. solubilityofthings.com |

Advanced Spectroscopic and Structural Elucidation Studies of Magnesium 8 Aminonaphthalene 1 Sulphonate

Electronic Absorption and Emission Spectroscopy for Photophysical UnderstandingWhile the parent molecule, 8-aminonaphthalene-1-sulfonic acid, is known to be fluorescent, specific electronic absorption (UV-Vis) and emission (fluorescence) maxima, quantum yields, and lifetime data for its magnesium salt are not documented in the available literature. Data is available for the anilino- derivative, which shows an emission maximum between 465-475 nm, but this is not applicable to the requested compound.sigmaaldrich.comavantorsciences.com

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of Electronic Transitions

The electronic transitions of magnesium 8-aminonaphthalene-1-sulphonate and its parent anionic component, 8-aminonaphthalene-1-sulfonate, are characterized by their interaction with ultraviolet and visible light. In aqueous solutions, these compounds typically exhibit a single, broad absorption peak. nih.govacs.org However, in less polar solvents, the absorption spectrum often resolves into two distinct peaks. nih.govacs.org This solvatochromic behavior, or the change in color with solvent polarity, highlights the influence of the local environment on the electronic structure of the molecule. researchgate.net

For instance, derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS), a structurally related compound, show a wide range of maximum absorption wavelengths (λmax) in both water and ethylene (B1197577) glycol, spanning from 310 to 380 nm. acs.org The absorption spectrum of these compounds is attributed to the π → π* transitions within the naphthalene (B1677914) ring system. researchgate.net The position and intensity of these absorption bands are sensitive to the polarity of the solvent, with a general trend of a slight shift to longer wavelengths (bathochromic shift) as solvent polarity increases. ekb.eg This suggests a larger dipole moment in the excited state compared to the ground state. ekb.eg

Table 1: UV-Vis Absorption Data for Related Aminonaphthalene Sulfonate Derivatives

| Compound/Derivative | Solvent | Maximum Absorption Wavelength (λmax) (nm) |

|---|---|---|

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) Derivatives | Water | 310 - 380 acs.org |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) Derivatives | Ethylene Glycol | 310 - 380 acs.org |

| 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) | Water | 325 researchgate.net |

| 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) | Butanol | 429 researchgate.net |

Fluorescence and Phosphorescence Spectroscopic Characterization

This compound and its derivatives are known for their environmentally sensitive fluorescence. nih.gov The fluorescence quantum yield of these compounds is often low in polar solvents like water but can be significantly enhanced in less polar environments or when bound to hydrophobic sites on molecules like proteins. nih.govwikipedia.orgnih.gov This property makes them valuable as fluorescent probes in biological studies. wikipedia.orgnih.gov

The emission spectra of these compounds also exhibit solvatochromism, with the maximum emission wavelength shifting to longer wavelengths (red-shift) in more polar solvents. acs.orgekb.eg For example, derivatives of ANS show a broad range of maximum emission wavelengths from 454 to 562 nm in water and ethylene glycol. acs.org The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, can also be influenced by the solvent. ekb.egnih.gov Time-resolved fluorescence studies on related aminonaphthalene sulfonate derivatives have shown biexponential decay, indicating the presence of both a locally excited (LE) state and an intramolecular charge transfer (ICT) state. ekb.eg The longer decay component is typically assigned to the ICT excited state. ekb.eg

It is important to note that not all derivatives are fluorescent. For instance, an ANS derivative with a nitro group substituent was found to be non-fluorescent in both water and ethylene glycol, likely due to alternative relaxation pathways for the excited state. nih.govresearchgate.net

Table 2: Fluorescence Emission Data for Related Aminonaphthalene Sulfonate Derivatives

| Compound/Derivative | Solvent | Maximum Emission Wavelength (λem) (nm) |

|---|---|---|

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) Derivatives | Water | 454 - 562 acs.org |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) Derivatives | Ethylene Glycol | 454 - 562 acs.org |

Mechanistic Basis of Luminescence and pH Indicatory Behavior

The luminescence of aminonaphthalene sulfonates is rooted in the phenomenon of intramolecular charge transfer (ICT). ekb.eg Upon photoexcitation, an electron is transferred from the amino group (the donor) to the naphthalene sulfonate moiety (the acceptor), creating a more polar excited state. acs.org The stability of this ICT state is highly dependent on the polarity of the surrounding solvent. In polar solvents, the ICT state is stabilized, leading to a red-shifted emission. ekb.egacs.org In non-polar environments, the emission is typically blue-shifted and more intense. nih.gov

The solvent can also influence non-radiative decay pathways. acs.org In some cases, specific interactions such as hydrogen bonding with protic solvents can play a significant role in the deactivation of the excited state. ekb.eg The dual fluorescence observed in some derivatives arises from emission from both the locally excited (LE) state and the ICT state. ekb.eg

The sensitivity of the fluorescence to the local environment, including polarity and the ability to form hydrogen bonds, suggests a potential for these compounds to act as pH indicators. Changes in pH can alter the protonation state of the amino and sulfonate groups, which in turn would affect the electronic structure and the charge transfer characteristics of the molecule, leading to observable changes in the fluorescence spectrum.

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of molecules through fragmentation analysis. youtube.com For this compound, the molecular formula is C₂₀H₁₆MgN₂O₆S₂ with a molecular weight of approximately 468.79 g/mol . alfa-chemistry.com Another related compound, magnesium 8-(phenylamino)naphthalene-1-sulfonate, has a molecular weight of 620.98 g/mol . cymitquimica.com

In a mass spectrometer, the sample is first ionized, often by bombarding it with high-energy electrons. youtube.com This process can cause the molecule to break apart into smaller, charged fragments. youtube.com The mass-to-charge ratio (m/z) of the intact molecular ion and its fragments are then measured. youtube.com The fragmentation pattern provides valuable clues about the compound's structure. For this compound, fragmentation would likely involve the cleavage of the bond between the magnesium ion and the sulfonate groups, as well as fragmentation of the naphthalene ring and loss of the amino and sulfonate groups.

Different mass spectrometry techniques, such as electronic impact-mass spectrometry (EI-MS) and inductively coupled plasma-mass spectrometry (ICP-MS), can be employed for the analysis of magnesium-containing compounds. nih.gov ICP-MS, in particular, offers high precision for measuring magnesium isotopic abundance. nih.gov

Table 3: Molecular Weight of this compound and a Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C₂₀H₁₆MgN₂O₆S₂ | 468.79 alfa-chemistry.com |

| Magnesium 8-(phenylamino)naphthalene-1-sulfonate | - | 620.98 cymitquimica.com |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is the primary method for determining the three-dimensional arrangement of atoms in a crystalline solid. rigaku.com This technique relies on the scattering of X-rays by the electron clouds of the atoms in the crystal, which produces a unique diffraction pattern. rigaku.com

Single Crystal X-ray Diffraction for Atomic Arrangement

For example, the crystal structure of magnesium trifluoromethyl sulfonate reveals that the magnesium ions are coordinated by the oxygen atoms of the sulfonate groups. iucr.org In the case of this compound, it is expected that the magnesium ion would coordinate to the oxygen atoms of the sulfonate groups from two separate 8-aminonaphthalene-1-sulfonate anions. The crystal structure of a related diaminopyrimidine naphthalene-2-sulfonate (B94788) shows the planar nature of the naphthalene ring. nih.gov The elucidation of the precise atomic arrangement through SC-XRD would be invaluable for understanding the solid-state packing and intermolecular interactions. arizona.edursc.org

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and can identify the crystalline phases present in a material. researchgate.netmdpi.comfrontiersin.org The resulting diffraction pattern is a fingerprint of the crystalline structure. frontiersin.org PXRD is particularly useful for confirming the identity and purity of a synthesized compound by comparing its diffraction pattern to a known standard from a database. mdpi.comfrontiersin.org

In the analysis of magnesium-containing compounds, PXRD can distinguish between different hydrated forms and crystalline phases. researchgate.netarizona.edu For this compound, PXRD would be used to characterize the bulk material, assess its crystallinity, and identify any impurities. The diffraction pattern would consist of a series of peaks at specific 2θ angles, with the position and intensity of the peaks being characteristic of the compound's crystal lattice. nist.gov A shift in peak positions of more than 0.2° from a reference pattern could indicate a different crystal structure. frontiersin.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 8-Aminonaphthalene-1-sulfonate |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) |

| Ethylene glycol |

| 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) |

| Magnesium 8-(phenylamino)naphthalene-1-sulfonate |

| Magnesium trifluoromethyl sulfonate |

| Diaminopyrimidine naphthalene-2-sulfonate |

| Magnesium oxide |

| Magnesium citrate |

| Trichloro[2-(Cyclohex-3-En-1-Yl)Ethyl]Silane |

| Triclopyr triethylamine (B128534) salt |

| 2,5-Diisooctyl-4-benzenediol |

| 8-Thia-1,2-diazaspiro[4.5]decane(9ci) |

| Magnesium 5-aminonaphthalene-1-sulfonate |

| 1H,1H,2H-Perfluoroundec-1-ene |

| 10-[3-[4-(2-Hydroxyethyl)piperidino]propyl]-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulfonamide |

| N-Methyl,N-phenyl-2-aminonaphthalene-6-sulfonate |

| 8-hydroxynaphthalene-1-sulfonic acid |

| N-phenyl-8-naphthylamine-1-sulfonic acid |

| Kieserite |

| Sanderite |

| Epsomite |

| Laurdan |

| 4-aminophthalimide |

| Thioxanthone |

| 7-diethylamino-4-methyl-coumarin C102 |

| 4-dimethylaminoazobenzene-4'-sulfonic acid sodium salt (methyl orange) |

| 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate |

| 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate |

| Copper sulfate (B86663) |

| Al-Mn compound |

| Hexahydrite |

| Pentahydrite |

| Starkyite |

| 2,6-diaminopyrimidin-4-ol |

| Chymotrypsin |

| MurA |

| Phosphoenolpyruvate (PEP) |

| UDP-N-acetylglucosamine (UDPGLcNAc) |

| Acetylacetone |

| Magnesium glycinate |

| Magnesium orotate |

| Adenosine triphosphate (ATP) |

| Glutathione |

| Cadmium oxide |

| Rutile |

| n-butane |

| n-pentane |

| n-hexane |

| 1-butene |

| cis-2-butene |

| trans-2-butene |

| 2-butyne |

| isopentane |

| silicalite-1 |

| Cholesterol |

| Low-density lipoprotein (LDL) |

| Epinephrine |

| Sodium 8-((4-Acetamidophenyl)amino)naphthalene-1-sulfonate |

| 8-Chloronaphthalene-1-sulfonic acid |

| Aniline (B41778) |

| Sodium phosphate (B84403) |

Thermogravimetric and Differential Scanning Calorimetry Studies of Stability Profiles

A comprehensive analysis of the thermal stability of this compound using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is crucial for understanding its behavior at elevated temperatures. These techniques provide valuable insights into the compound's decomposition patterns, phase transitions, and the energetic changes associated with these processes. While specific TGA and DSC data for this compound is not extensively available in the public domain, the thermal characteristics can be inferred from studies on related aminonaphthalene sulfonic acids and their metallic salts.

Thermogravimetric analysis of analogous compounds, such as the sodium salt of poly(vinylsulfonic acid), reveals a multi-stage degradation process. The initial weight loss, typically observed at lower temperatures, is often attributed to the loss of physically adsorbed or bound water molecules. marquette.edu Subsequent degradation stages at higher temperatures correspond to the decomposition of the organic backbone. For instance, the sodium salt of poly(vinylsulfonic acid) exhibits its first significant degradation stage between 200°C and 350°C. marquette.edu It is anticipated that this compound would exhibit a distinct thermal profile, influenced by the presence of the magnesium cation and the specific isomeric structure of the aminonaphthalene sulfonate ligand.

Differential scanning calorimetry provides complementary information by measuring the heat flow associated with thermal transitions. Endothermic peaks in a DSC thermogram typically indicate melting, dehydration, or decomposition, while exothermic peaks can signify crystallization or certain decomposition processes. For related compounds like 1-naphthylamine-7-sulfonic acid, a high decomposition temperature of over 300°C has been noted, indicating significant thermal stability. chemicalbook.com

A hypothetical TGA and DSC study of this compound would likely involve heating the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting data would be presented in the form of a thermogram (weight loss vs. temperature) and a DSC curve (heat flow vs. temperature).

Hypothetical Thermogravimetric Analysis Data

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 50 - 150 | x | Loss of hydrate (B1144303) water molecules |

| 250 - 400 | y | Decomposition of the aminonaphthalene sulfonate ligand |

| > 400 | z | Formation of stable inorganic residue (e.g., Magnesium Oxide/Sulfate) |

Hypothetical Differential Scanning Calorimetry Data

| Temperature (°C) | Peak Type | Associated Process |

| ~120 | Endothermic | Dehydration |

| ~350 | Endothermic/Exothermic | Decomposition of the organic moiety |

It is important to emphasize that the values in the tables above are hypothetical and serve to illustrate the expected data from such an analysis. Detailed experimental research is required to establish the precise thermal stability profile of this compound. The stability will be influenced by factors such as the strength of the ionic bond between the magnesium cation and the sulfonate group, as well as the inherent thermal stability of the aminonaphthalene ring system. The presence of the amino group and its position relative to the sulfonate group can also impact the decomposition pathway. For instance, 1-aminonaphthalene-8-sulfonic acid (Peri acid) is known to readily dehydrate to form the corresponding sultam, a reaction that would be observable in thermal analysis. wikipedia.org

Further research, including the synthesis and subsequent thermal characterization of pure this compound, is necessary to provide concrete data and a definitive understanding of its stability and decomposition mechanism.

Theoretical and Computational Chemistry of Magnesium 8 Aminonaphthalene 1 Sulphonate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic nature of Magnesium 8-aminonaphthalene-1-sulphonate. These methods solve approximations of the Schrödinger equation to determine the electronic wave function and associated properties of the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the ground-state properties of molecules. In this approach, the electron density is the central variable, rather than the complex many-electron wavefunction. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a Pople-style basis set such as 6-31G(d,p), are used to perform geometry optimization.

This process finds the lowest energy arrangement of the atoms, yielding crucial data on bond lengths, bond angles, and dihedral angles. A key area of investigation would be the coordination of the Mg²⁺ ion with the oxygen atoms of the sulfonate group (-SO₃⁻). The calculations would also reveal the planarity of the naphthalene (B1677914) core and the orientation of the amino (-NH₂) and sulfonate groups.

From a single-point energy calculation on the optimized geometry, a host of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a larger gap implies greater stability. Other calculated properties include ionization potential, electron affinity, and the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Ground State Properties of this compound (Anion) via DFT (Illustrative data based on DFT principles and studies of similar naphthalene derivatives)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicates electronic excitability and chemical stability. |

| Dipole Moment | ~12.5 D | Measures the overall polarity of the molecule. |

| S-O Bond Length (average) | 1.45 Å | Reflects the bond order within the sulfonate group. |

| C-S Bond Length | 1.80 Å | Length of the bond connecting the sulfonate to the naphthalene ring. |

Time-Dependent DFT (TD-DFT) for Excited State Dynamics and Optical Transitions

While DFT excels for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and, consequently, the optical properties of molecules. This is particularly relevant for naphthalene derivatives like 8-aminonaphthalene-1-sulphonate, which are often fluorescent. TD-DFT can predict the electronic absorption spectrum by calculating the vertical excitation energies from the ground state to various excited states.

Each calculated excitation has an associated oscillator strength, which corresponds to the intensity of the absorption peak. These calculations help assign the observed bands in an experimental UV-Vis spectrum to specific electronic transitions, such as π→π* transitions within the aromatic system or n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The solvatochromic shifts—changes in absorption or emission spectra with solvent polarity—observed in related compounds like 8-anilinonaphthalene-1-sulfonic acid (ANS) can be effectively modeled using TD-DFT in conjunction with solvation models. nih.gov

Table 2: Predicted Electronic Transitions for 8-aminonaphthalene-1-sulphonate Anion via TD-DFT (Illustrative data based on TD-DFT principles and spectral data of ANS derivatives)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|---|

| S1 | 3.45 | 359 | 0.15 | HOMO → LUMO (π→π) |

| S2 | 3.98 | 311 | 0.42 | HOMO-1 → LUMO (π→π) |

| S3 | 4.51 | 275 | 0.08 | HOMO → LUMO+1 (π→π*) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to view the motion of atoms and molecules over time. Governed by classical mechanics, MD simulations can model systems containing thousands of atoms, making them ideal for studying a solute like this compound in a solvent environment (e.g., a box of water molecules).

For this compound, MD simulations would be crucial for exploring its conformational landscape. This includes the rotational flexibility around the C-S and C-N bonds and the dynamics of the ion pairing between Mg²⁺ and the sulfonate group. The simulation can track the distances and angles between the magnesium ion and the sulfonate oxygens, revealing the stability and geometry of the coordination.

Furthermore, MD simulations excel at characterizing intermolecular interactions. They can quantify the hydrogen bonding network between the amino and sulfonate groups of the solute and the surrounding water molecules. The radial distribution function (RDF) is a common analysis tool derived from MD trajectories that shows the probability of finding a solvent molecule at a certain distance from a solute atom, providing detailed insight into the solvation shell structure.

Mechanistic Pathways of Reactivity Investigated by Computational Methods

Computational chemistry is a powerful tool for mapping the reaction mechanisms that lead to the synthesis or degradation of a compound. For a molecule like this compound, DFT can be used to investigate the potential energy surface of a given reaction.

For instance, in the synthesis of related anilinonaphthalene sulfonates, a copper-catalyzed Ullmann reaction is sometimes employed. nih.govresearchgate.net Computational methods could model this process by identifying the structures of reactants, products, and any intermediates. Crucially, they can locate the transition state (the energy maximum along the reaction coordinate), and the energy difference between the reactants and the transition state gives the activation energy barrier. A lower activation energy implies a faster reaction rate. Such studies can clarify the role of the catalyst and predict how modifying substituents on the aromatic rings might alter the reaction's feasibility and yield.

Prediction of Spectroscopic Parameters via Computational Models

Beyond UV-Vis spectra, computational models can predict other types of spectra that are vital for chemical characterization. By performing a vibrational frequency calculation (typically using DFT), one can obtain the theoretical infrared (IR) and Raman spectra. The calculation provides the frequencies of the normal modes of vibration and their corresponding intensities.

This information is invaluable for interpreting experimental spectra, allowing for the confident assignment of specific absorption bands to the stretching or bending motions of functional groups. For this compound, key vibrational modes would include the symmetric and asymmetric stretches of the S=O bonds in the sulfonate group, the N-H stretches of the amino group, and various C-H and C=C vibrations of the naphthalene ring system.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative data based on DFT principles)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric Stretch | ~3350 |

| Amino (N-H) | Asymmetric Stretch | ~3450 |

| Aromatic (C-H) | Stretch | ~3050 - 3100 |

| Sulfonate (S=O) | Asymmetric Stretch | ~1200 - 1250 |

| Sulfonate (S=O) | Symmetric Stretch | ~1040 - 1080 |

Solvation Models and Their Impact on Electronic and Photophysical Characteristics

The properties of a charged, polar molecule like this compound are profoundly influenced by its environment, especially in a polar solvent like water. solubilityofthings.com Computational solvation models are therefore critical for obtaining accurate theoretical predictions.

These models can be broadly categorized into two types:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation (as in MD). This method is more computationally intensive but can capture specific, short-range interactions like hydrogen bonding, which are often crucial for accurately describing the system's behavior.

The choice of solvation model significantly impacts calculated properties. For this compound, the solvent environment would affect the conformational equilibrium, the electronic energy levels (HOMO/LUMO), and, most notably, the photophysical characteristics. The known solvatochromism of related ANS dyes—where the color of emitted light changes with solvent polarity—is a direct consequence of the differential stabilization of the ground and excited states by the solvent, a phenomenon that can be accurately modeled and understood using these computational techniques. nih.gov

Biochemical and Biological Research Applications of Magnesium 8 Aminonaphthalene 1 Sulphonate Non Clinical

Investigation of Binding Mechanisms with Biomolecules

The fluorescent properties of Magnesium 8-aminonaphthalene-1-sulphonate make it a versatile probe for studying its interactions with a range of biological macromolecules, including proteins, nucleic acids, and membranes. The changes in its fluorescence signal upon binding provide insights into the nature of the binding sites and the conformational state of the biomolecules.

Protein Interaction Mechanisms and Conformational Change Detection

This compound is extensively used to probe the hydrophobic surfaces of proteins and to detect conformational changes. The binding mechanism is multifaceted, involving both hydrophobic and electrostatic interactions. The anilinonaphthalene core of the ANS anion preferentially binds to nonpolar, hydrophobic pockets on the protein surface. nih.gov This interaction restricts the motion of the probe and shields it from the polar aqueous environment, leading to a significant enhancement of its fluorescence. nih.gov

Concurrently, the negatively charged sulfonate group of ANS can form ion pairs with positively charged amino acid residues, such as lysine (B10760008) and arginine, on the protein surface. nih.govnih.gov This electrostatic interaction can contribute significantly to the binding affinity and can also influence the fluorescence properties of the probe. nih.govaatbio.com The interplay between hydrophobic and electrostatic forces can induce conformational changes in the protein itself, leading to a more compact structure upon ANS binding. aps.org

The sensitivity of ANS fluorescence to its local environment makes it an excellent tool for detecting conformational changes in proteins. Events such as ligand binding, protein folding or unfolding, and subunit association can alter the number and accessibility of hydrophobic sites on a protein's surface. wikipedia.org These changes can be monitored by observing the corresponding changes in the fluorescence intensity and the emission wavelength of this compound. For instance, an increase in fluorescence and a blue shift in the emission maximum from around 515-525 nm in water to 475-480 nm when bound to a protein are indicative of the exposure of hydrophobic patches. researchgate.netresearchgate.net

| Protein | Dissociation Constant (Kd) | Emission Maximum (Bound) | Reference |

| MurA | 40.8 ± 3.3 μM | 475 nm | nih.gov |

| Adipocyte Lipid-Binding Protein (ALBP) | 410 nM | Not Specified | nih.gov |

| Keratinocyte Lipid-Binding Protein (KLBP) | 530 nM | Not Specified | nih.gov |

| Cellular Retinol-Binding Protein (CRBP) | 7.7 μM | Not Specified | nih.gov |

| Cellular Retinoic Acid-Binding Protein I (CRABPI) | 25 μM | Not Specified | nih.gov |

| Lysozyme (B549824) (pH 3.0) | ~108 μM (calculated from K=9.3 mM⁻¹) | ~500 nm | mdpi.com |

| Bovine Serum Albumin (BSA) | ~1.06 μM (calculated from K=940 mM⁻¹) | <500 nm | mdpi.com |

Nucleic Acid Interaction Modes and Binding Affinities

The interaction of this compound with nucleic acids is less characterized than its binding to proteins. However, its fluorescent properties can be exploited in competition assays to study protein-nucleic acid interactions. In such an assay, the displacement of the probe from a nucleic-acid-binding protein by a target DNA or RNA molecule results in a decrease in fluorescence intensity and a red shift of the emission spectrum. nih.gov This change in fluorescence can be used to determine the binding affinity and stoichiometry of the protein-nucleic acid interaction. nih.gov

Direct binding of ANS to nucleic acids has been observed, although it is generally weaker than its interaction with proteins. The binding is thought to be primarily electrostatic, involving the interaction of the negatively charged sulfonate group with the phosphate (B84403) backbone of the nucleic acid. The thermodynamics of RNA-RNA interactions, for example, are influenced by the energy required to make binding sites accessible and the energy gained from hybridization. oup.com The presence of ions like Mg2+ is crucial for stabilizing the complex tertiary structures of RNA. nih.gov While specific binding affinities of this compound to different forms of nucleic acids are not extensively documented, the principles of ion interactions with nucleic acids suggest that the magnesium ion could play a role in mediating the association of the sulfonated dye with the nucleic acid backbone.

Membrane Interaction Dynamics and Polarity Sensing

This compound serves as a valuable probe for studying the dynamics and polarity of biological membranes. The ANS anion can partition into the lipid bilayer, and its fluorescence characteristics are sensitive to the polarity and fluidity of its membrane environment. When bound to membranes, its fluorescence is significantly enhanced compared to its state in the aqueous phase. nih.gov

This property allows the probe to be used to monitor changes in membrane structure and energy state. For example, in mitochondrial membranes, the fluorescence of bound ANS is sensitive to the energy state, with energized membranes showing a greater fluorescence enhancement. nih.gov This suggests that the probe can detect structural changes within the membrane associated with energy conservation. nih.gov The binding affinity of ANS to membranes is influenced by both the protein and lipid components, with proteins generally showing a higher affinity but lower binding capacity compared to lipids. nih.gov

The interaction of cations like magnesium with negatively charged membrane surfaces can be categorized as either direct binding to anionic sites or a more diffuse screening effect. nih.gov The magnesium salt of 8-aminonaphthalene-1-sulphonate can therefore influence membrane properties through both the specific interactions of the ANS anion and the electrostatic effects of the magnesium cation.

Development as Fluorescent Probes for Cellular Processes

The environmentally sensitive fluorescence of this compound has led to its development as a probe for monitoring dynamic processes within living cells. Its ability to cross cell membranes and respond to changes in the intracellular environment makes it suitable for studying localization, distribution, and pH.

Mechanisms of Intracellular Localization and Distribution

The cellular uptake of fluorescent probes like ANS is a complex process that can occur through various mechanisms, including endocytosis and passive diffusion. For nanoparticles, uptake is often energy-dependent and can involve pathways like clathrin-mediated endocytosis and macropinocytosis. nih.govnih.gov The rate of uptake is typically dependent on the concentration of the probe and the incubation time. nih.gov Once inside the cell, probes can be trafficked to different organelles, such as lysosomes. nih.govnih.gov

For smaller molecules like the ANS anion, permeability across membranes is a key factor. It has been noted that ANS is permeable to mitochondrial membranes, which makes it particularly useful for studying this organelle. wikipedia.org The uptake mechanism is likely influenced by the molecule's amphipathic nature, with the hydrophobic anilinonaphthalene group facilitating entry into the lipid bilayer and the charged sulfonate group influencing its interaction with the membrane surface and subsequent translocation. The intracellular distribution would then be governed by the relative affinities of the probe for different subcellular compartments and macromolecules. The process of cellular uptake can be modeled by considering the cell as having multiple compartments, such as the cytoplasm and various organelles, with the probe moving between them based on kinetic parameters. researchgate.net

pH Sensing Mechanisms in Biological Systems

The fluorescence of 8-anilinonaphthalene-1-sulfonate is known to be pH-dependent, which allows it to be used as a fluorescent pH sensor. nih.govusda.gov The underlying mechanism involves the protonation state of the molecule, which in turn affects its electronic structure and fluorescence properties. Specifically, at very low pH values (below 2), the protonation of the sulfonate group can lead to an increase in fluorescence intensity and a blue shift in the emission maximum. nih.gov

In biological systems, the fluorescence of ANS can be influenced by the pH of its microenvironment. When bound to proteins, changes in the surrounding pH can induce conformational changes in the protein, which are then reported by the ANS fluorescence. researchgate.net For example, the binding affinity of ANS to lysozyme increases as the pH decreases from 8.0 to 3.0, which is attributed to the increased positive charge on the protein enhancing the electrostatic attraction with the negatively charged ANS. mdpi.com This demonstrates that this compound can act as a pH sensor by reflecting the pH-dependent structural and electrostatic properties of its binding partners in biological systems. The fluorescence response can be a change in intensity or a shift in the emission wavelength, providing a means to monitor pH changes in real-time. nih.gov

| Condition | Emission Maximum (λmax) | Quantum Yield (Φ) | Reference |

| Free in water | ~525 nm | 0.0032 | researchgate.netnih.gov |

| Bound to unfolded protein | ~480 nm | Increased | researchgate.net |

| Bound to protein external sites | Lower intensity than buried sites | Increased | nih.gov |

| In nonaqueous polar solvents (e.g., methanol, ethanol) | Not Specified | Increased | nih.gov |

| Bound to poly-Arg (pH 3.0) | Blue-shifted | Enhanced | nih.gov |

| Bound to chymopapain (pH 1.0) | 481 nm | Maximally increased | researchgate.net |

Role as Modulators in Biochemical Pathways

The dual nature of this compound makes it a candidate for investigating complex biochemical pathways where both protein conformational changes and magnesium ion concentration are crucial factors.

The 8-aminonaphthalene-1-sulphonate component can serve as a fluorescent reporter on enzyme dynamics. Its parent analogue, ANS, is extensively used to monitor conformational changes that occur when an enzyme binds to its substrate or an allosteric modulator. wikipedia.orgnih.gov This binding to hydrophobic sites on the enzyme surface leads to a detectable change in fluorescence, providing insights into the enzyme's structural state. researchgate.net

Concurrently, the magnesium ion is an essential cofactor for a vast number of enzymes, particularly those involved in energy metabolism and nucleic acid synthesis. nih.govwikipedia.org It plays roles in stabilizing enzyme structure, facilitating substrate binding, and participating directly in the catalytic reaction, often by coordinating with phosphate groups in substrates like ATP. canprev.cawikipedia.org

A compound like this compound could, therefore, be used in specialized assays to study magnesium-dependent enzymes. For instance, it could simultaneously report on conformational changes via its fluorescent anion while the magnesium cation fulfills its role as an activator. This would be particularly valuable for dissecting the mechanisms of enzymes where Mg²⁺ binding is linked to the exposure of hydrophobic sites or significant structural rearrangements. Recent studies have shown that ANS can inhibit certain enzymes, such as MurA, by targeting specific binding pockets, a finding that underscores the importance of the fluorophore's interaction in enzymatic assays. nih.gov

Table 1: Examples of Magnesium-Dependent Enzyme Classes and Potential Research Applications

| Enzyme Class | Role of Magnesium | Potential Application of this compound |

| Kinases (e.g., Hexokinase) | Stabilizes and facilitates the transfer of the phosphate group from Mg-ATP. nih.govwikipedia.org | To monitor conformational changes upon substrate (Mg-ATP) binding and product release. |

| DNA/RNA Polymerases | Neutralizes negative charges, aligns substrates, and is crucial for phosphodiester bond formation. nih.govcanprev.ca | To study enzyme-DNA/RNA interactions and conformational shifts during replication or transcription. |

| ATPases | Essential for the hydrolysis of ATP to release energy; Mg-ATP is the true substrate. wikipedia.org | To investigate structural changes associated with the ATP hydrolysis cycle. |

| Enolase (Glycolysis) | Acts as a structural component and is involved in catalysis. wikipedia.org | To probe changes in enzyme conformation in response to varying Mg²⁺ concentrations or inhibitor binding. |

| Isocitrate Dehydrogenase (Krebs Cycle) | Acts as an allosteric activator. nih.gov | To correlate allosteric activation by Mg²⁺ with changes in the enzyme's surface hydrophobicity. |

Fluorescent probes are vital tools for studying ion channels, providing a means to monitor channel activity and modulation without the technical demands of direct electrophysiological measurements. nih.govnih.gov The study of ion channels often involves fluorescent indicators that can detect ion flux or changes in membrane potential. bio-techne.com

Magnesium ions are known to interact with and regulate various ion channels in complex ways, including activation, inhibition, or outright blockage of the channel pore. nih.govresearchgate.netjle.com For example, Mg²⁺ is a well-known blocker of NMDA receptor channels and can modulate the activity of potassium and calcium channels. researchgate.netsciencedaily.com

In this context, this compound could be employed in in vitro studies of reconstituted ion channels in model lipid membranes. nih.gov The 8-aminonaphthalene-1-sulphonate moiety could report on conformational changes of the channel protein by binding to exposed hydrophobic domains during gating (the opening and closing of the channel). This fluorescence signal could then be correlated with the modulatory effects of the magnesium ion, which is simultaneously delivered by the compound. This integrated approach could help elucidate the structural consequences of magnesium binding to ion channels, distinguishing between mechanisms like pore block versus allosteric modulation of the channel's structure. nih.gov

Application in in vitro Cell Biology Research

In basic cell biology research, the properties of this compound lend themselves to cell imaging and microscopy, where the fluorophore can highlight specific subcellular structures and report on cellular stress.

The mechanism by which the 8-aminonaphthalene-1-sulphonate anion stains cells is based on its solvatochromic and hydrophobic properties. As a lipophilic anion, it can cross the plasma membrane and accumulate in intracellular regions of low polarity. nih.govnih.gov Its fluorescence is dramatically enhanced when it partitions from the aqueous cytoplasm into lipid-rich environments like cellular membranes (plasma, mitochondrial, and endoplasmic reticulum) and lipid droplets. nih.govmdpi.com

The staining mechanism involves the dye molecule inserting itself into the membrane, where the nonpolar environment shields it from the quenching effects of water, resulting in bright fluorescence. tandfonline.com The sulfonate group may interact with cationic lipids or proteins at the membrane surface, anchoring the probe, while the naphthalene (B1677914) core embeds within the hydrophobic acyl chain region. nih.gov Studies using the related probe ANS have shown it can effectively stain mitochondria and lipid droplets in cultured cells, allowing for their visualization and distribution analysis. nih.gov Furthermore, ANS binding is not limited to lipids; it also binds to hydrophobic regions on membrane proteins and can be used to study protein aggregation or misfolding stress within the cell. nih.govnih.gov

The environment-sensitive fluorescence of the 8-aminonaphthalene-1-sulphonate moiety is a significant asset in fluorescence microscopy. Because its emission spectrum and quantum yield are dependent on the polarity of its local environment, it can act as a reporter for the physical properties of subcellular compartments. nih.govmdpi.com

In basic research, this can be applied to:

Visualize Lipid-Rich Structures: The probe can be used to visualize the distribution of organelles like mitochondria and the endoplasmic reticulum, as well as lipid droplets, without the need for genetically encoded fluorescent proteins. nih.govnih.gov

Monitor Protein Misfolding and Aggregation: Cellular stress conditions like heat shock or proteasome inhibition can cause proteins to misfold, exposing their hydrophobic cores. nih.gov The 8-aminonaphthalene-1-sulphonate probe can bind to these exposed regions, leading to a detectable increase in fluorescence. nih.govresearchgate.net This allows researchers to use multiphoton or confocal microscopy to monitor cellular stress responses and protein quality control mechanisms in real-time. nih.govnih.gov

Study Membrane Dynamics: Changes in membrane composition or fluidity could potentially alter the fluorescence characteristics of the bound probe, offering a way to study dynamic membrane processes.

Table 2: Fluorescence Properties and Research Applications in Microscopy

| Property | Description | Application in Cell Research |

| Environment-Sensitive Fluorescence | Quantum yield is low in polar solvents (e.g., water) and high in nonpolar environments (e.g., lipid membranes, protein hydrophobic pockets). tandfonline.comresearchgate.net | Differentiating between aqueous cytosol and lipid-rich organelles. Reporting on protein unfolding. nih.govnih.gov |

| Emission Blue Shift (Hypsochromic Shift) | The peak emission wavelength shifts to shorter wavelengths (blue shift) as the polarity of the environment decreases. nih.govresearchgate.net | Probing the relative hydrophobicity of different cellular compartments or protein binding sites. |

| Multiphoton Excitation | The aromatic naphthalene core is amenable to two-photon or multiphoton excitation. nih.govnih.gov | Allows for high-resolution imaging deep within live cells or tissue samples with reduced phototoxicity and background fluorescence. nih.gov |

| Binding to Hydrophobic Surfaces | Binds non-covalently to exposed hydrophobic surfaces on proteins and lipid aggregates. wikipedia.orgmdpi.com | Detecting protein aggregation associated with cellular stress or neurodegenerative disease models. nih.gov Visualizing lipid droplets. nih.gov |

Analytical Chemistry Methodologies Involving Magnesium 8 Aminonaphthalene 1 Sulphonate

Development of Analytical Reagents and Sensors

The unique structure of 8-aminonaphthalene-1-sulphonate derivatives makes them valuable in the development of analytical reagents and sensors. The fluorescence properties of the naphthalene (B1677914) moiety, in particular, are sensitive to the local environment, a characteristic that can be exploited for sensing applications.

Spectrophotometric and Fluorometric Assay Development

The development of spectrophotometric and fluorometric assays often utilizes the chromophoric and fluorophoric nature of naphthalene derivatives. 8-Anilino-1-naphthalenesulfonic acid (ANS), a related compound, is a well-known fluorescent probe that exhibits changes in its fluorescence properties upon binding to hydrophobic regions of proteins. nih.gov Its fluorescence is weak in aqueous solutions but increases significantly in less polar environments or when bound to macromolecules. agscientific.com This principle can be extended to Magnesium 8-aminonaphthalene-1-sulphonate.

Stopped-flow fluorescence studies have been conducted on 8-anilino-1-naphthalenesulfonic acid to observe changes in its fluorescence caused by magnesium binding to enzymes like yeast enolase. sigmaaldrich.com These studies indicate that magnesium can induce conformational changes in proteins that alter the binding and fluorescence of the ANS probe. sigmaaldrich.com Such findings suggest the potential for developing fluorometric assays to study magnesium-protein interactions, where this compound could potentially act as either the analyte or a reagent.

The fluorescence characteristics of ANS derivatives are highly dependent on the solvent and any substitutions on the molecule. agscientific.comsigmaaldrich.com For instance, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelengths and alter the quantum yields. sigmaaldrich.com This tunability is a key aspect in the design of specific fluorometric assays.

Below is a table summarizing the typical fluorescence properties of a related compound, 8-anilino-1-naphthalenesulfonic acid hemimagnesium salt hydrate (B1144303), which can serve as a reference for the potential characteristics of this compound in assay development.

| Property | Value | Conditions |

| Excitation Wavelength (λex) | 388 nm | In 0.1 M Tris, 0.2 M KCl, pH 9.0, with BSA |

| Emission Wavelength (λem) | 470 nm | In 0.1 M Tris, 0.2 M KCl, pH 9.0, with BSA |

| Suitability | Suitable for fluorescence | |

| Table 1: Illustrative Fluorescence Properties of a Related Naphthalene Sulfonate Magnesium Salt. Data sourced from reference rsc.org. |

Design of Ion-Selective Probes for Magnesium Detection

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. A typical ISE consists of a membrane that is selective for the target ion, an internal reference electrode, and an internal filling solution. For magnesium detection, various ionophores—lipophilic molecules that selectively bind to the target ion—have been developed and incorporated into PVC membranes of ISEs. nih.govthermofisher.com

While there is extensive research on magnesium-selective ionophores, the direct application of this compound as the primary ionophore in a magnesium ISE is not prominently documented in publicly available scientific literature. However, the principles of ISE design allow for speculation on its potential role. A compound like this could theoretically be part of a membrane formulation, where the sulphonate group could interact with the magnesium ion.

The design of a magnesium-selective probe would involve embedding an ionophore into a plasticized polymer membrane, typically PVC. The performance of such an electrode is characterized by its linear range, slope (ideally close to 29.6 mV/decade for divalent cations at 25°C), detection limit, selectivity over interfering ions (like Ca²⁺, Na⁺, and K⁺), response time, and operational pH range.

A recent study developed a magnesium-selective sensor using an esomeprazole (B1671258) magnesium complex, which demonstrated good performance. This illustrates the use of a magnesium complex in the fabrication of an ISE.

The following table presents typical performance characteristics for a recently developed magnesium ion-selective electrode, which can serve as a benchmark for the potential design of a probe involving a naphthalene-based magnesium salt.

| Parameter | Performance Characteristic |

| Linear Range | 1.41 × 10⁻⁵ to 1 × 10⁻² mol L⁻¹ |

| Slope | 29.93 ± 0.01 mV per decade |

| Detection Limit | 4.13 × 10⁻⁶ mol L⁻¹ |

| Response Time | 8–10 seconds |

| Operational pH Range | 5–8 |

| Lifetime | 16 weeks |

| Table 2: Performance Characteristics of a Novel Magnesium Ion-Selective Electrode. Data sourced from reference. |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For a substance like this compound, both high-performance liquid chromatography and capillary electrophoresis are highly applicable methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile organic compounds. For naphthalene sulfonates, which are highly water-soluble, ion-pair reversed-phase HPLC is a common and effective method. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention on a non-polar stationary phase (like C18).

The purity of commercial naphthalene sulfonic acid derivatives is often in the range of 70-85%, necessitating purification and subsequent purity analysis by HPLC. The detection of these compounds is typically achieved using a UV-Vis detector, as the naphthalene ring system is a strong chromophore, or a fluorescence detector for enhanced sensitivity and selectivity.

A typical HPLC method for the analysis of naphthalene sulfonates would involve a C18 column and a mobile phase consisting of an aqueous buffer (to control pH) and an organic modifier (like acetonitrile (B52724) or methanol), with an added ion-pairing agent. The gradient elution is often employed to separate compounds with different numbers of sulfonate groups.

The table below outlines a representative set of HPLC conditions for the analysis of naphthalene sulfonates.

| Parameter | Condition |

| Column | C18, 150 mm x 2 mm, 3 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Water with ion-pairing agent (e.g., TBAB) |

| Gradient | Linear gradient from low to high percentage of B |

| Flow Rate | 0.2 mL/min |

| Detection | Fluorescence (e.g., Ex: 230 nm, Em: 340 nm) |

| Injection Volume | 25 µL |

| Table 3: Representative HPLC Conditions for Naphthalene Sulfonate Analysis. Data synthesized from references. |

Capillary Electrophoresis for Analytical Characterization

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like sulfonate salts. In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte.

Derivatives of 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) have been successfully used as labeling agents for the analysis of carbohydrates by CE with laser-induced fluorescence detection. These studies demonstrate the excellent separation efficiency and sensitivity of CE for aminonaphthalene sulfonate derivatives. The analytes, being negatively charged due to the sulfonate groups, migrate against the electroosmotic flow in a bare fused-silica capillary at low pH, leading to fast and efficient separations.

For the analytical characterization of this compound, capillary zone electrophoresis (CZE) would be the mode of choice. The compound would be dissolved in a suitable background electrolyte, and its migration time would be characteristic of its charge-to-size ratio. This technique can be used to assess purity, identify impurities, and determine the electrophoretic mobility of the compound.

The following table details typical CE parameters for the analysis of aminonaphthalene sulfonate derivatives.

| Parameter | Condition |

| Capillary | Fused silica (B1680970), 50 µm i.d., 37 cm total length |

| Background Electrolyte | Phosphate (B84403) buffer, pH 2.5 |

| Separation Voltage | 20-30 kV |

| Detection | UV-Vis or Laser-Induced Fluorescence |

| Injection | Hydrodynamic or Electrokinetic |

| Temperature | 25 °C |

| Table 4: Typical Capillary Electrophoresis Parameters for Aminonaphthalene Sulfonate Analysis. Data synthesized from references. |

Electroanalytical Techniques for Redox Behavior Analysis

Electroanalytical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox behavior of electroactive compounds. The amino group on the naphthalene ring of 8-aminonaphthalene-1-sulphonate is susceptible to electrochemical oxidation.

Studies on related aminonaphthalene sulfonic acids have shown that these compounds can be electropolymerized on electrode surfaces to form conductive polymer films. These modified electrodes can then be used for the sensitive determination of other analytes. The electrochemical oxidation of the amino group typically proceeds via a radical cation mechanism, leading to the formation of dimeric and polymeric species.

The redox behavior of this compound can be investigated by dissolving the compound in a suitable electrolyte solution and scanning the potential at an inert working electrode (e.g., glassy carbon). The resulting voltammogram would reveal the oxidation potential of the amino group and any subsequent reduction processes. The stability of the electrogenerated species can also be assessed by multi-cycle CV.

The insights gained from such studies are valuable for understanding the electronic properties of the molecule and for developing potential electrochemical sensor applications. For instance, a polymer film of poly(p-aminobenzene sulphonic acid) on a glassy carbon electrode has been used for the sensitive determination of Sudan I.

A hypothetical set of parameters for a cyclic voltammetry experiment to study the redox behavior of this compound is presented below.

| Parameter | Condition |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Analyte Concentration | 1 mM |

| Scan Rate | 100 mV/s |

| Potential Range | -0.2 V to +1.2 V vs. Ag/AgCl |

| Table 5: Hypothetical Cyclic Voltammetry Parameters for Redox Behavior Analysis. |

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. In the case of this compound, the electroactive moiety is the 8-aminonaphthalene-1-sulphonate anion. The amino group (-NH2) attached to the naphthalene ring system is susceptible to oxidation at a suitable applied potential.

A typical cyclic voltammetry experiment for this compound would involve dissolving it in a suitable solvent containing a supporting electrolyte to ensure conductivity. A three-electrode system, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), would be employed. As the potential is scanned, the amino group on the 8-aminonaphthalene-1-sulphonate anion can undergo oxidation, typically a one-electron process, to form a radical cation. The potential at which this oxidation occurs provides insight into the electron-donating nature of the molecule. The reversibility of this process can also be assessed by examining the corresponding reduction peak on the reverse scan.

The precise peak potentials are influenced by factors such as the solvent, the scan rate, and the pH of the solution. While specific experimental data for this compound is not widely published, the expected electrochemical parameters can be summarized based on the general behavior of aminonaphthalene derivatives.

Table 1: Representative Electrochemical Data for an Aminonaphthalene Derivative

| Parameter | Expected Value/Characteristic |

| Anodic Peak Potential (Epa) | Dependent on solvent and pH, typically > +0.5 V vs. Ag/AgCl |

| Cathodic Peak Potential (Epc) | May be present if the oxidation is reversible |

| Peak Separation (ΔEp) | > 59 mV for a quasi-reversible or irreversible process |

| Mechanism | Oxidation of the amino group |